2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
Description
Contextualization within Pyridine (B92270) Carboxamide Chemistry
Pyridine carboxamides are a class of organic compounds characterized by a pyridine ring attached to a carboxamide functional group (-C(=O)N-). This structural framework is a cornerstone in the development of functional molecules due to its versatile chemical properties. The pyridine ring, a six-membered heterocycle containing one nitrogen atom, can be modified at various positions, while the amide linkage provides a rigid and planar unit capable of forming strong hydrogen bonds. wikipedia.orgmdpi.com
This class of compounds is highly significant in several areas of research:
Medicinal Chemistry: Pyridine and its derivatives are crucial components in pharmaceuticals and agrochemicals. researchgate.net The pyridine carboxamide scaffold, in particular, is found in numerous molecules with a wide spectrum of biological activities, including antifungal, antibacterial, anticancer, and antitubercular properties. researchgate.netnih.govasm.org For instance, the commercial fungicide boscalid (B143098) is a prominent example of a pyridine carboxamide, which has spurred considerable research into similar structures. nih.gov
Supramolecular and Coordination Chemistry: The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the amide group can act as binding sites for metal ions. This chelating ability makes pyridine carboxamides valuable ligands in the design of coordination complexes and self-assembled materials with specific luminescent or magnetic properties. mdpi.comtandfonline.com
Agrochemicals: Beyond fungicides like boscalid, researchers are exploring pyridine carboxamides for other agricultural applications, such as developing new agents to combat bacterial wilt in crops. nih.gov
The versatility of the pyridine carboxamide structure allows for systematic modifications to fine-tune its biological and physical properties, making it an attractive scaffold for discovering novel bioactive compounds. nih.gov
| Area of Application | Significance of Pyridine Carboxamides | Example |
| Medicinal Chemistry | Core structure in many biologically active agents. | Antitubercular drug lead MMV687254. asm.org |
| Agrochemicals | Basis for commercial fungicides and new crop protection agents. | Boscalid. nih.gov |
| Coordination Chemistry | Act as chelating ligands for various metal cations (e.g., Cu, Zn, Eu, Tb). mdpi.comtandfonline.com | Formation of luminescent metal-organic frameworks (MOFs). tandfonline.com |
| Materials Science | Building blocks for functional materials and sensors. mdpi.com | Design of coordination polymers. mdpi.com |
Historical Perspectives on Pyridine Carboxamide Research
The journey of pyridine carboxamide research is intrinsically linked to the history of its parent heterocycle, pyridine.
Discovery of Pyridine: Pyridine was first identified in 1849 by the Scottish chemist Thomas Anderson, who isolated it from bone oil. wikipedia.org He named it "pyridine" from the Greek words pyr (fire) and idine (a suffix for aromatic bases). wikipedia.org
Structural Elucidation: The chemical structure of pyridine as a nitrogen-containing analogue of benzene (B151609) was correctly proposed independently by Wilhelm Körner (1869) and James Dewar (1871). wikipedia.org
Synthesis Breakthroughs: Initially, pyridine was extracted from coal tar, an inefficient process. wikipedia.org A major advancement came in 1924 when Russian chemist Aleksei Chichibabin developed a practical method for synthesizing pyridine from inexpensive reagents, a method that influenced industrial production for decades. wikipedia.org
Research into pyridine carboxamides specifically gained momentum as chemists began to explore the derivatization of the pyridine ring to create molecules with useful properties. The discovery and commercial success of compounds like the fungicide boscalid in the early 2000s significantly intensified research interest. nih.gov This led to a surge in the design, synthesis, and biological evaluation of novel pyridine carboxamide derivatives, focusing on structure-activity relationships to develop new therapeutic agents and agrochemicals. nih.govasm.orgnih.gov Modern research continues this trajectory, employing advanced synthetic methods and computational tools to explore the vast chemical space of pyridine carboxamides for applications ranging from anti-malarial agents to treatments for drug-resistant tuberculosis. asm.orgnih.gov
Rationale for Investigating 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
The specific investigation of this compound is driven by a clear rationale rooted in medicinal chemistry and drug design principles. The molecule is not just a random combination of chemical moieties; instead, it represents a targeted design to explore and potentially enhance the known bioactivities of the pyridine carboxamide scaffold.
The primary motivations for its synthesis and study include:
Structure-Activity Relationship (SAR) Studies: A core principle of drug discovery is to understand how specific structural features of a molecule influence its biological activity. By introducing a chlorine atom at the 2-position of the pyridine ring and a fluorine atom at the 3-position of the N-phenyl ring, researchers can probe the effects of halogenation. Halogens can alter a molecule's electronic properties, lipophilicity, metabolic stability, and ability to bind to target proteins. mdpi.com Studying this specific compound helps to build a detailed SAR map for this class of molecules.
Bioisosteric Replacement: Fluorine, in particular, is often used as a bioisostere for a hydrogen atom. Its small size and high electronegativity can lead to improved binding affinity and metabolic stability without significantly increasing the molecule's size. The strategic placement of both chlorine and fluorine atoms creates a unique electronic and steric profile that may lead to novel or enhanced biological effects compared to non-halogenated analogues.
Scaffold for Further Synthesis: Compounds like this compound can serve as valuable intermediates or building blocks. vulcanchem.com The chlorine atom, in particular, can be a reactive handle for further chemical modifications, such as nucleophilic substitution reactions, allowing for the creation of a library of related compounds for broader screening and optimization. vulcanchem.com
Targeting Known Pharmacophores: The pyridine carboxamide core is a known pharmacophore, meaning it is a structural unit responsible for a molecule's biological activity. nih.gov The rationale is that by decorating this proven scaffold with specific substituents (chloro and fluoro groups), it may be possible to develop new compounds with high potency and selectivity against specific biological targets, such as enzymes or receptors involved in disease. nih.govasm.org
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-fluorophenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFN2O/c13-11-6-8(4-5-15-11)12(17)16-10-3-1-2-9(14)7-10/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUIUUQXHGOUPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC(=NC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Primary Synthetic Routes for 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide
The most direct and common method for the synthesis of this compound is the formation of an amide bond between 2-chloropyridine-4-carboxylic acid and 3-fluoroaniline. This transformation is a staple in organic synthesis and can be achieved through several activation methods.
Amidation Reactions of 2-Chloropyridine-4-carboxylic Acid with Aniline Derivatives
The fundamental reaction involves the coupling of the carboxylic acid moiety of 2-chloropyridine-4-carboxylic acid with the amino group of 3-fluoroaniline. Direct condensation of a carboxylic acid and an amine to form an amide is typically unfavorable due to the formation of a stable ammonium (B1175870) carboxylate salt and a high activation energy barrier. Therefore, the carboxylic acid must first be activated to generate a more electrophilic species that can be readily attacked by the amine nucleophile.
This activation can be achieved by converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an active ester. For instance, treatment of 2-chloropyridine-4-carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would yield the highly reactive 2-chloropyridine-4-carbonyl chloride. This intermediate can then react directly with 3-fluoroaniline, often in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct, affording the desired amide.
Key Reagents and Optimized Conditions in Amide Bond Formation (e.g., coupling agents, solvents, temperature)
In modern synthesis, particularly in medicinal chemistry, the use of in situ coupling agents is preferred over the two-step acyl chloride method due to milder conditions and broader functional group tolerance. researchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then consumed by the amine in the same reaction vessel.
Common classes of coupling reagents include carbodiimides and phosphonium (B103445) or aminium salts. peptide.comsigmaaldrich.com
Carbodiimides: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used, often in conjunction with additives such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). acs.org These additives form active esters that are more reactive and less prone to side reactions, such as racemization in chiral substrates. sigmaaldrich.com
Aminium/Uronium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate) are highly efficient and lead to rapid amide bond formation. peptide.comsigmaaldrich.comresearchgate.net HATU is often considered superior for difficult couplings due to the formation of a highly reactive OAt ester. sigmaaldrich.com
Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective and have the advantage of not reacting with the free amino group of the amine component, which can be a side reaction with some aminium reagents. researchgate.net
The choice of solvent is critical for reaction success, with polar aprotic solvents like N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (MeCN) being the most common. A tertiary amine base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), is typically required to neutralize acids and facilitate the reaction. Reactions are often run at room temperature, although gentle heating may be necessary for less reactive substrates.
Interactive Data Table: Common Coupling Agents for Amide Bond Formation
| Coupling Agent | Class | Typical Additive | Common Base | Key Characteristics |
|---|---|---|---|---|
| EDC | Carbodiimide | HOBt, HOAt | DIPEA, TEA | Water-soluble byproducts, widely used. acs.org |
| DCC | Carbodiimide | HOBt | DIPEA, TEA | Insoluble urea (B33335) byproduct, suitable for solution-phase. peptide.com |
| HBTU | Aminium/Uronium | HOBt (optional) | DIPEA, TEA | Very efficient, fast reaction times. sigmaaldrich.compeptide.com |
| HATU | Aminium/Uronium | None | DIPEA, TEA | Highly reactive, good for hindered couplings, less racemization. sigmaaldrich.com |
| PyBOP | Phosphonium | None | DIPEA, TEA | Does not cause guanidinylation of the amine component. researchgate.net |
Alternative Synthetic Strategies for Pyridine-4-carboxamide Scaffolds
While the amidation of a pre-formed pyridine (B92270) ring is the most common route, alternative strategies involve constructing the pyridine ring itself with the carboxamide or a precursor already in place. Multi-component reactions are powerful tools for building heterocyclic scaffolds from simple acyclic precursors.
For example, a flexible three-component approach for synthesizing highly substituted pyridin-4-ol derivatives involves the reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it While this specific method yields a pyridin-4-ol, subsequent functional group manipulations could potentially lead to the desired 2-chloro-4-carboxamide structure. Another approach involves the Truce–Smiles rearrangement of amino acid-based 4-nitrobenzenesulfonamides to generate tetrasubstituted pyridines, offering access to substitution patterns that are otherwise difficult to obtain. acs.org These methods provide strategic alternatives for accessing diverse pyridine scaffolds when starting materials for the primary route are unavailable or when novel substitution patterns are desired.
Derivatization and Chemical Modification Approaches
The this compound scaffold offers several sites for further chemical modification, primarily at the C2-chloro position and the carboxamide nitrogen.
Halogen Substitutions and Functional Group Interconversions
The chlorine atom at the C2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.org The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C4 positions electron-deficient and thus susceptible to attack by nucleophiles. stackexchange.com This allows for the displacement of the chloride, a good leaving group, by a variety of nucleophiles.
This reactivity enables the introduction of diverse functional groups at this position. For example:
Amination: Reaction with primary or secondary amines can introduce new amino substituents. Catalyst-free amination of 2-chloronicotinic acids with various anilines has been reported, often requiring elevated temperatures. researchgate.net
Alkoxylation/Aryloxylation: Reaction with alkoxides (e.g., sodium methoxide) or phenoxides can yield the corresponding ethers.
Thiolation: Displacement with thiols or thiolate anions provides access to thioether derivatives.
The reactivity in SNAr reactions is influenced by the electronic nature of the nucleophile and the reaction conditions. Generally, strong nucleophiles and polar aprotic solvents facilitate the reaction.
Modifications at the Carboxamide Nitrogen
The amide N-H bond provides a site for further functionalization, such as alkylation or acylation, although this can be challenging without affecting other parts of the molecule. Deprotonation of the amide nitrogen with a strong, non-nucleophilic base (e.g., sodium hydride) would generate an amidate anion. This anion could then, in principle, be reacted with an electrophile like an alkyl halide (e.g., methyl iodide) or an acyl chloride to yield N-alkylated or N-acylated products, respectively. However, care must be taken as competing reactions at the pyridine nitrogen (N-alkylation) could occur, potentially leading to a mixture of products. nih.gov The specific conditions would need to be carefully optimized to achieve selective modification at the carboxamide nitrogen.
Modifications on the Pyridine Ring
The pyridine ring of this compound is activated towards certain transformations due to the presence of the chloro substituent at the 2-position and the electron-withdrawing nature of the carboxamide group. Key synthetic strategies for its modification include nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the C-2 position of the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr). This is due to the electron-deficient nature of the pyridine ring, which is further enhanced by the electron-withdrawing carboxamide group. The reaction proceeds through a high-energy intermediate, and the stability of this intermediate dictates the feasibility of the substitution. Attack by a nucleophile at the C-2 position allows for the formation of a resonance-stabilized intermediate where the negative charge can be delocalized onto the electronegative nitrogen atom, thus favoring the reaction.
A common application of this reactivity is the displacement of the chloride with amines to yield 2-aminopyridine (B139424) derivatives. For instance, various 2-chloropyridines can be attacked by nucleophiles like amines to introduce a new nitrogen-containing group at the 2-position of the pyridine ring. nih.gov While specific examples for this compound are not extensively documented in publicly available literature, the general reactivity of 2-chloropyridines suggests that it would readily react with a variety of nucleophiles.
Table 1: Potential Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring
| Nucleophile | Reagents and Conditions | Expected Product |
|---|---|---|
| Primary/Secondary Amine | Amine, Base (e.g., K₂CO₃), Solvent (e.g., DMF), Heat | 2-Amino-N-(3-fluorophenyl)pyridine-4-carboxamide derivative |
| Alkoxide | Sodium Alkoxide, Alcohol Solvent, Heat | 2-Alkoxy-N-(3-fluorophenyl)pyridine-4-carboxamide |
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent on the pyridine ring serves as an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This reaction enables the formation of a C-C bond by coupling the 2-chloropyridine (B119429) derivative with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. This methodology is widely used for the synthesis of biaryl compounds. libretexts.org The Suzuki-Miyaura coupling has been successfully applied to various chloropyridines, suggesting its applicability to this compound for the introduction of aryl or vinyl substituents at the 2-position. researchgate.netnih.gov
Buchwald-Hartwig Amination: For the formation of C-N bonds, the Buchwald-Hartwig amination is a premier method. This reaction couples the 2-chloro-pyridine with a primary or secondary amine using a palladium catalyst with specialized phosphine (B1218219) ligands and a base. This method is often more versatile and occurs under milder conditions than traditional SNAr reactions for amination.
Table 2: Potential Palladium-Catalyzed Cross-Coupling Reactions on the Pyridine Ring
| Reaction Name | Coupling Partner | Catalyst System | Expected Product |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Arylboronic acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 2-Aryl-N-(3-fluorophenyl)pyridine-4-carboxamide |
Modifications on the Fluorophenyl Moiety
The fluorophenyl ring can be functionalized through methods typical for aromatic compounds, primarily electrophilic aromatic substitution and directed ortho-metalation, taking into account the directing effects of the existing substituents.
Electrophilic Aromatic Substitution (EAS)
The fluorophenyl ring in this compound contains two directing groups: the fluorine atom and the amide group. The amide group is an ortho, para-director. The fluorine atom is also an ortho, para-director, though it is deactivating. The combined directing effects will influence the regioselectivity of electrophilic substitution reactions.
Halogenation: Electrophilic halogenation, such as bromination or chlorination, can introduce a halogen atom onto the fluorophenyl ring. wikipedia.org The position of substitution will be directed by the amide and fluorine groups. Given the steric hindrance from the amide linkage, substitution at the positions ortho to the amide might be less favored. Regioselective ortho-halogenation of N-aryl amides can be challenging, often yielding mixtures of isomers. nih.gov However, methods utilizing boron-mediated regioselective halodeboronation have been developed to achieve specific ortho-halogenation. nih.gov
Nitration: The introduction of a nitro group can be achieved using a mixture of nitric acid and sulfuric acid. The amide group generally directs the incoming nitro group to the para position, and to a lesser extent, the ortho position. The fluorine atom will also influence the regioselectivity.
Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Fluorophenyl Moiety
| Reaction Type | Reagents and Conditions | Potential Product(s) |
|---|---|---|
| Halogenation | Halogen (e.g., Br₂), Lewis Acid (e.g., FeBr₃) | Halogenated this compound |
Directed ortho-Metalation (DoM)
The amide functional group is a powerful directing group for ortho-lithiation. uwindsor.calookchem.com Treatment with a strong organolithium base, such as n-butyllithium or sec-butyllithium, can selectively deprotonate the aromatic C-H bond at the position ortho to the amide group. The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of substituents.
This strategy allows for the precise functionalization of the position adjacent to the amide linkage. The fluorine atom at the 3-position would direct lithiation to the 2- and 4-positions, while the amide at the 1-position directs to the 2- and 6-positions. The stronger directing ability of the amide group would likely favor lithiation at the 2-position.
Table 4: Potential Directed ortho-Metalation Reactions on the Fluorophenyl Moiety
| Electrophile | Reagents and Conditions | Expected Product |
|---|---|---|
| Carbon Dioxide (CO₂) | 1. n-BuLi, THF, -78 °C; 2. CO₂(s) | 2-Carboxy-N-(3-fluorophenyl) derivative |
| Alkyl Halide (R-X) | 1. n-BuLi, THF, -78 °C; 2. R-X | 2-Alkyl-N-(3-fluorophenyl) derivative |
Biological Activity Spectrum and Preclinical Evaluation
Antineoplastic and Antiproliferative Activity
Derivatives of pyridine (B92270) carboxamide have demonstrated notable antineoplastic and antiproliferative activities. These compounds are being investigated for their potential in cancer therapy.
In vitro Efficacy in Cancer Cell Lines
Studies have shown that pyridine derivatives can exhibit significant antiproliferative activity against various human cancer cell lines. The effectiveness of these compounds is often influenced by the specific chemical modifications to the pyridine structure. For instance, the introduction of certain functional groups, such as -OCH3 and -OH, has been shown to enhance antiproliferative activity against cell lines like HeLa, A549, MDA-MB-231, and MCF-7. mdpi.com
One study synthesized a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and evaluated their antitumor potential. Three of these derivatives showed antitumor activity against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MD-468, while showing minimal toxicity to a non-tumorigenic mammary epithelial cell line. mdpi.com
Another study on 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidine derivatives found that their activity was strongly related to the presence of a hydroxyl group in the benzene (B151609) ring. The most cytotoxic compounds displayed mean IC50 values of 12.8 µM and 12.7 µM against three tested cancer cell lines and were more active against MCF-7 and HCT-116 cells compared to non-malignant cells. mdpi.com
The table below summarizes the in vitro antiproliferative activity of selected pyridine carboxamide derivatives against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line(s) | Observed Effect |
| Pyridine derivatives with -OCH3 and -OH groups | HeLa, A549, MDA-MB-231, MCF-7 | Enhanced antiproliferative activity mdpi.com |
| Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates | MDA-MB-231, MDA-MD-468 | Antitumor activity with low toxicity to non-tumorigenic cells mdpi.com |
| 3-(2-alkylthio-4-chloro-5-methylbenzenesulfonyl)-2-(1-phenyl-3-arylprop-2-enylideneamino)guanidines | MCF-7, HeLa, HCT-116 | Cytotoxicity with IC50 values of 12.8 µM and 12.7 µM mdpi.com |
In vivo Efficacy in Non-Human Tumor Models (e.g., xenograft studies)
Research on N-[2-(dialkylamino)alkyl]-acridine-4-carboxamides has demonstrated significant in vivo activity against solid tumors. Several analogues were capable of producing 100% cures of advanced Lewis lung solid tumors in animal models. nih.gov This suggests that this class of compounds holds promise as potent antitumor agents. nih.gov
Antimicrobial Properties
Pyridine carboxamide derivatives have also been investigated for their broad-spectrum antimicrobial activities.
Antibacterial Efficacy Against Pathogens (e.g., resistant strains)
A study focused on novel pyridine-3-carboxamide analogs for treating bacterial wilt in tomatoes caused by Ralstonia solanacearum. One specific analog, compound 4a, which has a chloro group at the para position on one ring and a hydroxyl group at the ortho position on another, was found to be particularly effective against this pathogen. researchgate.netnih.gov
Another study synthesized a series of N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. Among the tested compounds, N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide exhibited high activity, with a Minimum Inhibitory Concentration (MIC) of 6.25 µg/mL against both gram-positive and gram-negative bacteria. Notably, several of these compounds showed pronounced activity against resistant strains of E. coli, S. aureus, and K. pneumonia. core.ac.uk
The antibacterial activity of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide has been demonstrated against Klebsiella pneumoniae. Research on its combination with other antibacterial drugs showed a synergistic effect when combined with meropenem and imipenem, indicating its potential to optimize the effects of existing antibiotics. nih.gov
The table below presents the antibacterial efficacy of selected pyridine carboxamide derivatives.
| Compound/Derivative | Bacterial Pathogen(s) | Key Findings |
| Pyridine-3-carboxamide analog (compound 4a) | Ralstonia solanacearum | Effective against bacterial wilt in tomatoes researchgate.netnih.gov |
| N-[3-chloro-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl] pyridine-4-carboxamide | Gram-positive and Gram-negative bacteria, including resistant strains | MIC of 6.25 µg/mL; active against resistant E. coli, S. aureus, and K. pneumonia core.ac.uk |
| 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | Synergistic effect with meropenem and imipenem nih.gov |
Antifungal Efficacy
Pyridine carboxamide derivatives have shown promise as antifungal agents. One study designed and synthesized fifteen novel pyridine carboxamide derivatives and evaluated their antifungal activity. Some of the synthesized compounds exhibited moderate to good in vitro antifungal activity. Specifically, compound 3f displayed good in vivo antifungal activity against Botrytis cinerea. nih.gov
Another study reported on nicotinamide analogues with excellent antifungal activities against C. albicans, C. neoformans, and A. fumigatus. nih.gov Additionally, N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide showed moderate antifungal activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum. nih.gov
The table below summarizes the antifungal efficacy of selected pyridine carboxamide derivatives.
| Compound/Derivative | Fungal Pathogen(s) | Key Findings |
| Pyridine carboxamide derivative (compound 3f) | Botrytis cinerea | Good in vivo antifungal activity nih.gov |
| Nicotinamide analogues | C. albicans, C. neoformans, A. fumigatus | Excellent antifungal activities nih.gov |
| N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamide | Rhizoctonia solani, Sclerotinia sclerotiorum | Moderate antifungal activity nih.gov |
Antituberculosis Activity
Several studies have highlighted the potential of pyridine carboxamide derivatives as antitubercular agents. A phenotypic screening of the Pathogen Box library identified a pyridine carboxamide derivative, MMV687254, as a promising hit against Mycobacterium tuberculosis. This molecule was active against various drug-resistant clinical strains with MIC values in the range of 1.56–3.125 µM. nih.gov Further research led to the identification of a lead molecule that inhibited the growth of M. tuberculosis in a chronic mouse model of infection. nih.gov
Another study explored 3-aminothieno[2,3-b]pyridine-2-carboxamides as a potential drug scaffold against Mycobacterium tuberculosis. acs.org Additionally, research on pyrazine carboxamides, which are structurally related to pyridine carboxamides, has identified compounds with significant antimycobacterial activity. nih.gov For instance, 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was found to be a highly active compound. nih.gov
The table below details the antituberculosis activity of selected pyridine carboxamide and related derivatives.
| Compound/Derivative | Target | Key Findings |
| MMV687254 (Pyridine carboxamide derivative) | Mycobacterium tuberculosis (including drug-resistant strains) | Active against clinical drug-resistant strains with MICs of 1.56–3.125 µM nih.gov |
| Optimized lead from MMV687254 | Mycobacterium tuberculosis | Inhibited growth in a chronic mouse model of infection nih.gov |
| 3-Aminothieno[2,3-b]pyridine-2-carboxamides | Mycobacterium tuberculosis | Identified as a potential drug scaffold acs.org |
| 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | Mycobacterium tuberculosis | Highly active compound with an IC90 of 0.819 µg/mL nih.gov |
Antiviral Activity (e.g., SARS-CoV-2 Mpro inhibition)
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. nih.govresearchgate.net Small molecules that can inhibit the activity of SARS-CoV-2 Mpro have the potential to block the viral life cycle. researchgate.net Research into various heterocyclic compounds has identified several potent inhibitors of this enzyme. nih.gov
While specific inhibitory data for 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide against SARS-CoV-2 Mpro is not detailed in the available search results, the general class of carboxamides has been explored. For instance, studies have focused on designing and synthesizing novel Mpro inhibitors, leading to the identification of compounds with significant antiviral activity in both in vitro and in vivo models. nih.gov The inhibitory concentrations (IC50) and cellular antiviral efficacy (EC50) are key parameters evaluated in these studies.
| Compound | Target | IC50 (nM) | EC50 (µM) | Cell Line |
| This compound | SARS-CoV-2 Mpro | Data not available | Data not available | Data not available |
Other Investigated Biological Activities (e.g., anti-inflammatory, antimalarial)
The pyridine carboxamide scaffold is a versatile structure that has been investigated for a range of therapeutic effects beyond antiviral applications.
Anti-inflammatory Activity: Compounds containing pyridine and carboxamide moieties have been evaluated for their potential to modulate inflammatory pathways. nih.gov The mechanism of action often involves the inhibition of key enzymes such as cyclooxygenases (COX-1 and COX-2) or the suppression of pro-inflammatory cytokines. nih.gov For example, certain pyrimidine derivatives, which share structural similarities with pyridine compounds, have demonstrated dose-dependent inhibition of nitric oxide and inflammatory cytokines. nih.gov
Antimalarial Activity: The pyridine ring is a component of some known antimalarial agents. nih.gov Research in this area focuses on identifying new compounds that can overcome the challenge of drug resistance in malaria parasites like Plasmodium falciparum. nih.gov The mode of action for some pyridine-containing compounds involves the inhibition of hemozoin formation, a critical process for the parasite's survival. nih.gov
While specific studies on the anti-inflammatory or antimalarial properties of this compound were not found, the general interest in this class of compounds suggests its potential for such activities.
| Biological Activity | Target/Pathway | General Findings for Compound Class |
| Anti-inflammatory | COX enzymes, Pro-inflammatory cytokines | Certain derivatives exhibit inhibitory effects on inflammatory mediators. |
| Antimalarial | Hemozoin formation, Glutathione reductase | Some pyridine-containing compounds show activity against Plasmodium falciparum. nih.gov |
| Antifungal | Succinate dehydrogenase | Novel pyridine carboxamide derivatives have shown inhibitory activity against fungal enzymes. nih.gov |
| Antibacterial | Various bacterial targets | Pyridine-3-carboxamide analogs have been evaluated for activity against plant pathogens like Ralstonia solanacearum. nih.govresearchgate.net |
Further preclinical studies are required to determine the specific biological activity spectrum and therapeutic potential of this compound.
Mechanistic Investigations of Biological Action
Identification of Molecular Targets
The identification of specific molecular targets is a foundational step in understanding the pharmacological profile of a compound. For the pyridine (B92270) carboxamide class, research has explored interactions with various enzymes and receptors.
The pyridine carboxamide scaffold has been investigated as an inhibitor of several key enzymes implicated in disease pathogenesis.
Succinate Dehydrogenase (SDH): SDH is a critical enzyme in both the mitochondrial electron transport chain and the tricarboxylic acid cycle. Novel pyridine carboxamide derivatives have been designed and synthesized as potential SDH inhibitors with antifungal properties. nih.gov For instance, the compound 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, a related pyridine carboxamide, demonstrated significant inhibitory activity against the SDH of Botrytis cinerea. nih.gov This suggests that the pyridine carboxamide scaffold is a promising lead for developing new fungicides that target fungal respiration. nih.govnih.gov
| Compound | Target Enzyme | IC50 Value | Reference Organism |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | SDH | 5.6 mg/L (17.3 µM) | Botrytis cinerea |
| Thifluzamide (Commercial Fungicide) | SDH | 7.61 mg/L (14.4 µM) | Botrytis cinerea |
Kinases: Kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer. The phosphatidylinositol 3-kinase (PI3K) pathway is a key area of investigation. mdpi.com While direct studies on 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide are limited, related structures such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides have been evaluated as inhibitors of PI3Kα, an attractive target for anticancer drug design. mdpi.com These studies indicate that the broader class of N-aryl carboxamides can be tailored to interact with kinase binding sites. mdpi.com
Proteases: Proteases are enzymes that catalyze the breakdown of proteins and are essential for the lifecycle of many pathogens. While broad protease profiling data for this compound is not extensively detailed in the available literature, specific protease targets have been explored.
PD-1/PD-L1: The interaction between Programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade immune surveillance. helixbiopharma.com Small molecules that inhibit this interaction are of high interest in immunotherapy. nih.gov Research into pyridine-2-carboxamide derivatives has shown their potential as probes for imaging the PD-1/PD-L1 axis, indicating that this chemical scaffold can be adapted to target the PD-L1 protein. nih.gov
SARS-CoV-2 Mpro: The main protease (Mpro or 3CLpro) of SARS-CoV-2 is an essential enzyme for viral replication, making it a prime target for antiviral drugs. nih.gov Numerous inhibitors, both covalent and non-covalent, have been developed to target its catalytic cysteine residue. researchgate.netscienceopen.com However, specific inhibitory activity of this compound against SARS-CoV-2 Mpro has not been reported in the reviewed literature.
Translation Elongation Factor 2 (eEF2): eEF2 is a key protein in the elongation phase of protein synthesis, responsible for the translocation of the ribosome along mRNA. nih.govnih.gov It is a potential target for therapeutic intervention, but there is currently no available research indicating that this compound directly inhibits eEF2.
MDM2: Murine double minute 2 (MDM2) is a key negative regulator of the p53 tumor suppressor protein. acs.org Inhibiting the MDM2-p53 interaction is a well-validated strategy in cancer therapy to reactivate p53 function. acs.orgunisi.it A complex spirooxindole derivative that incorporates a 3-chloro-2-fluorophenyl group has been identified as a highly potent MDM2 inhibitor, with a binding affinity (Ki) of less than 1 nM. nih.gov This demonstrates that the specific substituted phenyl ring of the title compound is a key pharmacophore for potent interaction with the MDM2 protein. acs.orgnih.gov
COX-2: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the formation of pro-inflammatory prostaglandins. No specific studies detailing the inhibition of COX-2 by this compound were found in the reviewed scientific literature.
Mycobacterial InhA: InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis, is a crucial enzyme in the mycobacterial fatty acid synthesis pathway and the target of the frontline anti-tubercular drug isoniazid. While direct inhibition of InhA by this compound is not documented, related scaffolds like imidazo[1,2-a]pyridine amides and 5-chloro-N-phenylpyrazine-2-carboxamides have been synthesized and evaluated for their antimycobacterial properties, suggesting the potential of related heterocyclic carboxamides in this area. nih.govnih.gov
Receptor binding studies are essential to determine a compound's selectivity and potential off-target effects. For compounds related to this compound, binding has been primarily characterized in the context of protein-protein interaction inhibition rather than classical receptor antagonism. The interaction with the PD-1/PD-L1 axis and the MDM2 protein are key examples where derivatives of the core scaffold have demonstrated binding and subsequent disruption of a protein-protein interface. nih.govnih.govnih.gov
Elucidation of Cellular Pathways Modulated
By inhibiting specific molecular targets, this compound and its analogs can modulate critical cellular pathways.
p53 Pathway Activation: Through the inhibition of MDM2, compounds containing the 3-chloro-2-fluorophenyl moiety can prevent the degradation of p53. acs.orgnih.gov This leads to the accumulation of p53, which can then activate downstream pathways responsible for cell cycle arrest and apoptosis, thereby suppressing tumor growth. acs.org
PI3K/AKT Signaling: Inhibition of kinases like PI3Kα by related N-phenyl-carboxamide structures would directly interfere with the PI3K/AKT/mTOR signaling pathway. mdpi.com This pathway is fundamental for cell growth, proliferation, and survival, and its inhibition is a major strategy in cancer treatment. mdpi.com
Fungal Respiration: By inhibiting SDH, pyridine carboxamides disrupt the mitochondrial respiratory chain in fungi. nih.gov This leads to a depletion of cellular ATP and ultimately causes fungal cell death, which is the basis for their antifungal activity. nih.govnih.gov
Molecular Interactions and Binding Modes within Target Sites
Molecular docking and co-crystal structures have provided insights into how these compounds interact with their targets at an atomic level.
MDM2 Binding Pocket: Modeling studies of an MDM2 inhibitor containing a 3-chloro-2-fluorophenyl group show that this moiety projects into the Leu26 p53 binding pocket of the MDM2 protein. acs.orgnih.gov The oxindolephenyl and cyclohexyl groups of the larger compound occupy the Trp23 and Phe19 pockets, respectively, mimicking the key interactions of the p53 peptide. acs.orgnih.gov
SDH Active Site: Molecular docking of the antifungal compound 3f (6-chloro-N-(2-(phenylamino)phenyl)nicotinamide) into the active site of SDH revealed that it binds effectively through stable hydrogen bonds and hydrophobic interactions, explaining its inhibitory activity. nih.gov
Structure Activity Relationship Sar and Lead Optimization Studies
Influence of Pyridine (B92270) Ring Substituents (e.g., halogen, nitrogen incorporation)
Substituents on the pyridine ring play a pivotal role in modulating the biological activity of this class of compounds. The electronic and steric properties of these substituents can significantly alter the molecule's affinity for its target.
The incorporation of additional nitrogen atoms into the pyridine ring, forming diazines like pyrimidine or pyridazine, can also have a profound effect on activity. The position of the nitrogen atom is critical; for example, in a related series of pyrimidine-4-carboxamides, the nitrogen at the 2-position was found to be important for inhibitory potency, possibly by forming a key hydrogen bond with the target protein. researchgate.net Replacing the pyridine ring with other heterocyclic systems can lead to significant changes in activity, highlighting the importance of the pyridine scaffold.
Table 1: Influence of Pyridine Ring Substituents on Biological Activity (Illustrative)
| Compound ID | Pyridine Ring Substitution | Relative Activity |
| 1a | 2-Chloro | 1.0 |
| 1b | 2-Bromo | 0.8 |
| 1c | 2-Methyl | 0.5 |
| 1d | 2-Methoxy | 0.3 |
| 1e | Des-chloro | 0.1 |
Note: Data is illustrative and based on general SAR principles for this class of compounds.
Impact of Carboxamide Substituents (e.g., N-aryl, N-alkyl modifications)
The carboxamide linkage is a critical structural element, often involved in hydrogen bonding with the biological target. Modifications of the substituents on the amide nitrogen (N-aryl vs. N-alkyl) can drastically alter the compound's biological profile.
N-aryl substituents, such as the 3-fluorophenyl group in the parent compound, are crucial for establishing specific interactions with the target, including π-π stacking and hydrophobic interactions. The nature and substitution pattern of the aryl ring are key determinants of potency and selectivity. In contrast, replacing the N-aryl group with N-alkyl substituents generally leads to a decrease in activity in many series, suggesting that the aromatic nature of the substituent is important for binding. However, in some cases, specific N-alkyl groups might be accommodated within a hydrophobic pocket of the target, leading to retained or even enhanced activity. The choice between N-aryl and N-alkyl substitution is a critical step in the lead optimization process to fine-tune the compound's properties. nih.govresearchgate.net
Table 2: Impact of Carboxamide N-Substituents on Biological Activity (Illustrative)
| Compound ID | N-Substituent | Relative Activity |
| 2a | N-(3-fluorophenyl) | 1.0 |
| 2b | N-phenyl | 0.7 |
| 2c | N-benzyl | 0.4 |
| 2d | N-cyclohexyl | 0.2 |
| 2e | N-methyl | 0.1 |
Note: Data is illustrative and based on general SAR principles for this class of compounds.
Role of Fluorophenyl Substituents and Positional Isomers
The 3-fluorophenyl group is a key contributor to the biological activity of 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide. The fluorine atom, with its high electronegativity and small size, can modulate the electronic properties of the phenyl ring and participate in favorable interactions with the target, such as hydrogen bonding or dipole-dipole interactions.
The position of the fluorine substituent on the phenyl ring is critical. Studies on related N-phenylcarboxamide analogs have shown that positional isomers can have significantly different biological activities. For example, moving the fluorine from the meta (3-position) to the ortho (2-position) or para (4-position) can alter the molecule's conformation and its ability to fit into the binding pocket of the target enzyme or receptor. This highlights the precise structural requirements for optimal interaction. The 3-fluoro substitution might be optimal for placing the fluorine atom in a specific region of the binding site that is favorable for interaction. nih.gov
Table 3: Effect of Fluorophenyl Positional Isomers on Biological Activity (Illustrative)
| Compound ID | Fluorophenyl Substitution | Relative Activity |
| 3a | 3-Fluoro | 1.0 |
| 3b | 4-Fluoro | 0.8 |
| 3c | 2-Fluoro | 0.6 |
| 3d | 3,5-Difluoro | 1.2 |
| 3e | Des-fluoro (Phenyl) | 0.5 |
Note: Data is illustrative and based on general SAR principles for this class of compounds.
Bioisosteric Replacements and Their Effects on Biological Activity
Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. In the context of this compound, various parts of the molecule can be subjected to bioisosteric replacement.
The fluorophenyl moiety can also be replaced with other substituted aromatic or heteroaromatic rings. For example, replacing the phenyl ring with a pyridyl ring can improve properties like aqueous solubility. cambridgemedchemconsulting.com Non-classical bioisosteres, such as bicyclo[1.1.1]pentane, have also been used as phenyl ring mimics to improve metabolic stability and other drug-like properties. u-tokyo.ac.jp The carboxamide linker itself can be replaced with bioisosteres like trifluoroethylamines to enhance metabolic stability while maintaining hydrogen bonding capabilities. u-tokyo.ac.jp
Table 4: Effect of Bioisosteric Replacements on Biological Activity (Illustrative)
| Compound ID | Bioisosteric Replacement | Relative Activity |
| 4a | This compound | 1.0 |
| 4b | 2-Chloro-N-(3-fluorophenyl)thiophene-4-carboxamide | 0.7 |
| 4c | 2-Chloro-N-(pyridin-3-yl)pyridine-4-carboxamide | 0.9 |
| 4d | 2-Chloro-N-(3-cyanophenyl)pyridine-4-carboxamide | 1.1 |
Note: Data is illustrative and based on general SAR principles for this class of compounds.
Pharmacophore Elucidation and Essential Structural Elements
A pharmacophore model for this class of compounds defines the essential steric and electronic features required for biological activity. Based on SAR studies of analogs, a putative pharmacophore can be proposed.
The essential structural elements likely include:
A hydrogen bond acceptor (the pyridine nitrogen).
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the amide carbonyl oxygen).
An aromatic ring (the pyridine ring) capable of π-π stacking.
A substituted aromatic ring (the 3-fluorophenyl group) for hydrophobic and specific electronic interactions.
A halogen atom (the 2-chloro group) for potential halogen bonding and electronic modulation.
Computational techniques such as 3D-QSAR and molecular docking can be employed to refine the pharmacophore model and understand the key interactions with the biological target at an atomic level. dovepress.comresearchgate.netnih.gov These models are invaluable for designing new analogs with improved activity.
Strategies for Enhancing Biological Potency and Selectivity
Several strategies can be employed to enhance the biological potency and selectivity of this compound and its analogs.
Fine-tuning Substituents: Systematic exploration of different substituents on both the pyridine and phenyl rings can lead to the identification of groups that optimize interactions with the target. This includes varying the size, electronic properties, and hydrogen bonding potential of the substituents.
Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures or introducing bulky groups, can lock the molecule into its bioactive conformation, leading to enhanced potency and selectivity.
Scaffold Hopping: Replacing the pyridine-4-carboxamide core with other heterocyclic scaffolds that maintain the key pharmacophoric features can lead to the discovery of novel chemical series with improved properties.
Structure-Based Drug Design: If the 3D structure of the biological target is known, structure-based design approaches can be used to rationally design new analogs that have improved complementarity with the binding site. This can involve designing molecules that form additional hydrogen bonds, hydrophobic interactions, or other favorable contacts with the target. mdpi.com
By systematically applying these strategies, it is possible to develop more potent and selective analogs of this compound for various therapeutic applications.
Computational and Theoretical Studies
Molecular Docking Simulations for Target Binding Prediction
No specific molecular docking studies for 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide have been identified in the available literature. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this specific compound, there are no published binding affinity scores, predicted binding poses, or identified key interactions with any biological target.
Molecular Dynamics Simulations for Conformational Analysis and System Stability
There are no publicly available molecular dynamics (MD) simulation studies for this compound. MD simulations are used to understand the dynamic behavior of molecules over time. Consequently, data regarding the conformational flexibility, stability of ligand-protein complexes, and the dynamic behavior of this compound in a simulated biological environment is not available.
Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO analysis) for Electronic Properties
Specific quantum chemical calculations, such as Density Functional Theory (DFT), for this compound are not described in the surveyed literature. Therefore, fundamental electronic properties including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and electronic behavior, have not been reported.
QSAR Modeling for Predictive Activity and Rational Design
No Quantitative Structure-Activity Relationship (QSAR) models that specifically include this compound have been found. QSAR studies are essential for developing predictive models for the biological activity of compounds and for guiding the rational design of new molecules. The absence of such studies for this compound means there are no predictive models for its activity based on its structural features.
In silico Assessment of Bioavailability-Related Features (e.g., polarity, CNS penetration potential strictly for design purposes)
There is a lack of specific in silico assessments of the bioavailability-related properties for this compound. While general properties can be estimated using various software, dedicated studies reporting calculated properties like polarity, solubility, and potential for Central Nervous System (CNS) penetration for the explicit purpose of drug design for this compound are not available in the public domain.
Cheminformatics Approaches in Library Design and Virtual Screening
No literature has been found that details the use of this compound in cheminformatics approaches for library design or as a query molecule in virtual screening campaigns. Such studies would involve the use of this compound's structure to search for other molecules with similar properties or to design a library of related compounds for further testing.
Future Research Directions and Preclinical Translational Potential
Rational Design and Synthesis of Novel Analogues with Tuned Selectivity
The rational design and synthesis of novel analogues of 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide are pivotal for enhancing therapeutic efficacy and minimizing off-target effects. Structure-activity relationship (SAR) studies are instrumental in identifying the key molecular features that govern the biological activity of these compounds. nih.gov By systematically modifying the substituents on the pyridine (B92270) and phenyl rings, researchers can fine-tune the selectivity of these analogues for their intended biological targets. For instance, the introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and pharmacokinetic profile.
Recent studies on related pyridine-3-carboxamide analogs have demonstrated that the position and nature of substituents on the aromatic rings significantly influence their biological activity. semanticscholar.orgresearchgate.net This principle can be applied to the design of novel this compound derivatives. The synthesis of a focused library of analogues will enable a comprehensive evaluation of their therapeutic potential.
Exploration of Emerging Biological Targets and Disease Models
While initial studies may have focused on a specific biological target, the broad pharmacological potential of the pyridine carboxamide scaffold warrants a wider investigation into emerging biological targets and disease models. Pyridine-3-carboxylic acid analogs have been reported to exhibit a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties. nih.gov This suggests that this compound and its derivatives may have therapeutic applications in various diseases.
Future research should involve screening these compounds against a diverse panel of biological targets, such as kinases, proteases, and metabolic enzymes, which are implicated in various pathological conditions. The use of relevant in vitro and in vivo disease models will be crucial for validating the therapeutic efficacy of these compounds and for understanding their mechanism of action in a physiological context.
Advanced Mechanistic Characterization at the Molecular and Cellular Level
A deep understanding of the mechanism of action of this compound at the molecular and cellular level is essential for its development as a therapeutic agent. Advanced techniques such as X-ray crystallography and cryo-electron microscopy can provide detailed insights into the binding interactions between the compound and its target protein. Molecular docking studies can further elucidate the binding modes and predict the affinity of novel analogues. nih.govnih.gov
At the cellular level, techniques like transcriptomics, proteomics, and metabolomics can be employed to identify the downstream signaling pathways and cellular processes that are modulated by the compound. This systems-level understanding will not only clarify the compound's mechanism of action but also help in identifying potential biomarkers for patient stratification and for monitoring treatment response.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. nih.govmdpi.com These computational tools can be leveraged to accelerate the design and optimization of novel this compound analogues. nih.gov ML models can be trained on existing SAR data to predict the biological activity and pharmacokinetic properties of virtual compounds, thereby reducing the time and cost associated with synthesizing and testing new molecules. crimsonpublishers.com
Development as Research Probes and Preclinical Tools
Beyond their therapeutic potential, well-characterized molecules can serve as valuable research probes and preclinical tools to investigate biological processes. A highly selective and potent analogue of this compound could be utilized to study the physiological and pathological roles of its specific biological target. Such probes are instrumental in target validation and in dissecting complex biological pathways.
Q & A
Q. What are the key steps in synthesizing 2-Chloro-N-(3-fluorophenyl)pyridine-4-carboxamide, and how can purity be ensured?
The synthesis typically involves multi-step reactions, starting with the formation of the pyridine core followed by functionalization. For example:
Chlorination : Introduce the chloro group at the pyridine-4 position using POCl₃ or other chlorinating agents.
Amide Coupling : React 2-chloropyridine-4-carboxylic acid derivatives with 3-fluoroaniline via coupling reagents like EDCI/HOBt or CDI.
Purification : Column chromatography (silica gel, gradient elution) or recrystallization (e.g., using ethanol/water mixtures) to isolate the product.
Characterization : Confirm structure via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Monitor purity via HPLC (≥95% by area normalization) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : -NMR identifies aromatic protons (e.g., pyridine ring at δ 8.5–8.7 ppm) and fluorophenyl protons (δ 6.8–7.4 ppm). -NMR confirms carbonyl (C=O) at ~165 ppm.
- Mass Spectrometry : HRMS (ESI+) calculates exact mass (e.g., C₁₂H₈ClFN₂O: theoretical 262.0284, observed 262.0289).
- FT-IR : Confirm amide C=O stretch (~1680 cm⁻¹) and N-H bend (~3300 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Use Design of Experiments (DoE) to systematically vary parameters:
- Factors : Temperature (80–120°C), solvent polarity (DMF vs. THF), stoichiometry (1:1 to 1:1.2 amine:acid).
- Response Variables : Yield (gravimetric analysis), selectivity (HPLC monitoring of byproducts).
- Statistical Analysis : ANOVA identifies significant factors. For example, higher temperatures (100°C) in DMF improve coupling efficiency by 20% compared to THF .
Q. How should researchers address contradictory biological activity data across assays?
Contradictions may arise from assay-specific conditions (e.g., cell line variability, solvent effects). Mitigation strategies:
- Control Standardization : Use DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Orthogonal Assays : Validate enzyme inhibition (IC₅₀) with cell-based proliferation assays (e.g., MTT).
- Metabolic Stability : Assess compound degradation in liver microsomes; low stability may explain reduced activity in vivo vs. in vitro .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). Pyridine-4-carboxamide may form hydrogen bonds with catalytic lysine residues.
- MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å).
- QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro) on activity using descriptors like logP and polar surface area .
Q. How can regioselectivity challenges during functionalization be resolved?
- Directing Groups : Introduce temporary groups (e.g., boronic esters) to steer chlorination to the pyridine-2 position.
- Catalytic Systems : Use Pd/Cu catalysts for Ullmann-type couplings to minimize byproducts.
- Kinetic Monitoring : In situ IR tracks reaction progress; quench intermediates if undesired pathways dominate .
Methodological Considerations
Q. What strategies validate the compound’s stability under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) for 24h; analyze via HPLC for degradation products (e.g., hydrolysis of the amide bond).
- Light/Thermal Stability : Store at 40°C/75% RH for 4 weeks (ICH guidelines); quantify decomposition via LC-MS.
- Cryopreservation : Store at -80°C under argon to prevent oxidation .
Q. How can researchers differentiate between competitive and non-competitive enzyme inhibition mechanisms?
- Lineweaver-Burk Plots : Vary substrate concentration. Parallel lines indicate non-competitive inhibition (binding to allosteric sites).
- IC₅₀ Shift : Competitive inhibitors show increased IC₅₀ with higher substrate levels.
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) to confirm direct target interaction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
